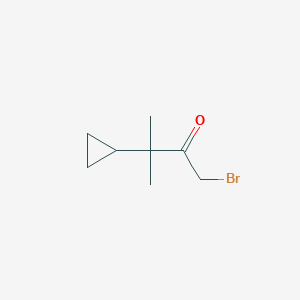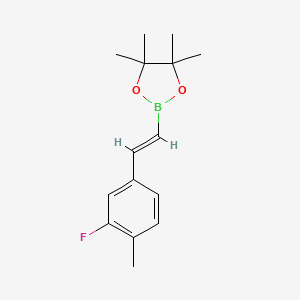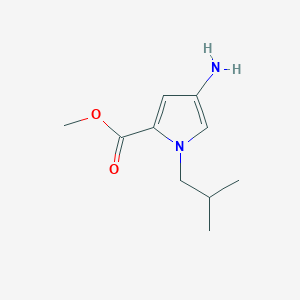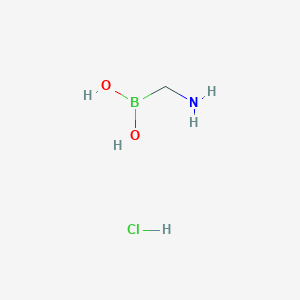
(Aminomethyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethyl)boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)boronic acid hydrochloride typically involves the reaction of an aminomethyl group with boronic acid. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(Aminomethyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted aminomethyl derivatives .
Aplicaciones Científicas De Investigación
(Aminomethyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Aminomethyl)boronic acid hydrochloride involves its ability to coordinate with transition metals, such as palladium, in catalytic cycles. This coordination facilitates the activation of organic substrates, enabling various coupling reactions . The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to form new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminomethyl group, making it less versatile in certain reactions.
Methylboronic acid: Contains a methyl group instead of an aminomethyl group, leading to different reactivity and applications.
4-Aminophenylboronic acid: Similar in having an amino group but differs in the position and structure of the boronic acid group.
Uniqueness
(Aminomethyl)boronic acid hydrochloride is unique due to its aminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions .
Propiedades
Fórmula molecular |
CH7BClNO2 |
|---|---|
Peso molecular |
111.34 g/mol |
Nombre IUPAC |
aminomethylboronic acid;hydrochloride |
InChI |
InChI=1S/CH6BNO2.ClH/c3-1-2(4)5;/h4-5H,1,3H2;1H |
Clave InChI |
RXWWNBVDVWZOQN-UHFFFAOYSA-N |
SMILES canónico |
B(CN)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)


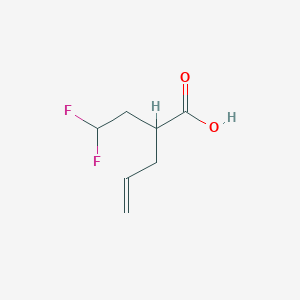
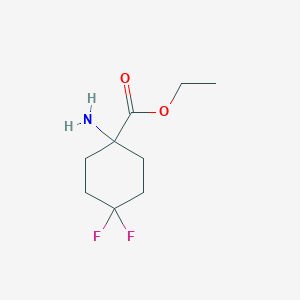
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
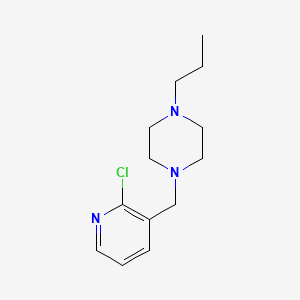
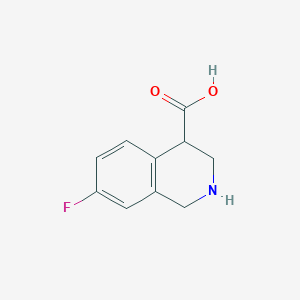
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
